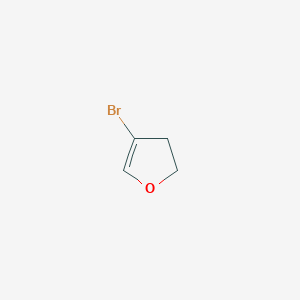

4-Bromo-2,3-dihydrofuran

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIIIRXJHXEIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2,3 Dihydrofuran

Strategies via Intramolecular Cyclization Reactions

A prominent and direct approach to forming the 4-bromo-2,3-dihydrofuran core involves the intramolecular cyclization of specifically functionalized acyclic precursors.

Copper-Catalyzed Cyclizations of 1,2-Dibromohomoallylic Alcohols

A general and effective method for the preparation of 4-bromo-2,3-dihydrofurans utilizes the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. researchgate.net These precursors are readily accessible in two steps from a variety of aromatic and aliphatic aldehydes and ketones. researchgate.net The cyclization is typically promoted by a copper(I) catalyst, with copper(I) iodide (CuI) often being the catalyst of choice. researchgate.net

The reaction conditions are generally mild, involving a suitable base and solvent. A common set of conditions employs sodium hydride (NaH) as the base in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The use of additives like BINAP has been explored, though their impact on yield can vary depending on the specific substrate. researchgate.net This methodology has proven to be robust, accommodating a range of substituents on the starting homoallylic alcohol, including various aromatic groups. researchgate.net

| Entry | Catalyst | Base | Solvent | Yield of this compound (%) |

|---|---|---|---|---|

| 1 | CuI (10 mol%) | NaH (1.2 equiv) | THF | 75 |

| 2 | CuBr (10 mol%) | NaH (1.2 equiv) | THF | 68 |

| 3 | CuCl (10 mol%) | NaH (1.2 equiv) | THF | 55 |

| 4 | Cu(OTf)2 (10 mol%) | NaH (1.2 equiv) | THF | 45 |

Mechanistic Investigations of Regioselectivity in Cyclization Pathways

The intramolecular cyclization of 1,2-dibromohomoallylic alcohols presents a regioselective challenge, as it could potentially lead to the formation of either the five-membered this compound or the four-membered 2-bromomethyleneoxetane. researchgate.net Experimental evidence strongly favors the formation of the dihydrofuran product under copper-catalyzed conditions. researchgate.net

Molecular dynamics simulations have been employed to provide a rationale for this observed selectivity. researchgate.net These computational studies analyze the key geometric parameters of the transition states leading to the two possible cyclic products. The simulations suggest that the pathway to the five-membered dihydrofuran ring is energetically more favorable than the one leading to the four-membered oxetane (B1205548) ring. researchgate.net This preference is a crucial aspect of the synthetic utility of this method, ensuring a predictable and selective outcome. The proposed mechanism likely involves the formation of a copper alkoxide, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom. The regioselectivity is thus dictated by the geometric constraints and relative stabilities of the competing transition states.

Organocatalytic and Asymmetric Synthesis of Dihydrofuran Derivatives

The development of organocatalytic methods has revolutionized asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. These strategies are particularly relevant for the synthesis of enantiomerically enriched dihydrofuran derivatives.

Enantioselective Domino Michael-S_N2 Reactions for Chiral Dihydrofurans

A powerful strategy for the asymmetric synthesis of highly functionalized dihydrofurans is the organocatalytic domino Michael-S_N2 reaction. researchgate.netrsc.org This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α-bromonitroalkene. researchgate.netsemanticscholar.org The reaction proceeds through an initial Michael addition of the enolized dicarbonyl compound to the nitroalkene, followed by an intramolecular S_N2 reaction where the newly formed enolate displaces the bromide, leading to the cyclized dihydrofuran product. metu.edu.tr

This domino reaction allows for the construction of multiple stereocenters in a single synthetic operation with high levels of regio-, chemo-, diastereo-, and enantioselectivity. researchgate.net The products are valuable chiral building blocks for further synthetic transformations. rsc.org The reaction conditions are often mild, proceeding at room temperature and offering advantages in terms of reaction time compared to some metal-catalyzed alternatives. rsc.org

Development of Bifunctional Organocatalysts for Stereocontrol

The success of the enantioselective domino Michael-S_N2 reaction hinges on the design of the organocatalyst. Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base functionality, are particularly effective in controlling the stereochemical outcome of the reaction. researchgate.netrsc.org Cinchona alkaloid-derived catalysts, such as those incorporating a squaramide or thiourea (B124793) moiety, have emerged as highly efficient catalysts for this transformation. researchgate.netrsc.orgsemanticscholar.org

The squaramide or thiourea group acts as a hydrogen-bond donor, activating the α-bromonitroalkene towards nucleophilic attack. Simultaneously, the tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to generate the nucleophilic enolate. This dual activation brings the reactants into close proximity within a chiral environment, thereby dictating the stereochemistry of the product. semanticscholar.org The development of sterically encumbered squaramide catalysts has been shown to further enhance enantioselectivities. rsc.org

| Catalyst Type | Key Functional Groups | Typical ee (%) | Reference |

|---|---|---|---|

| Cinchona-derived thiourea | Thiourea (H-bond donor), Tertiary amine (base) | Good to high | researchgate.net |

| Quinine-derived squaramide | Squaramide (H-bond donor), Tertiary amine (base) | Up to 97% | rsc.org |

| Bifunctional quinine/squaramide | Quinine, Squaramide | Up to 99% | researchgate.netrsc.org |

Metal-Catalyzed Routes to Functionalized Dihydrofurans

Beyond the specific copper-catalyzed cyclization of dibromohomoallylic alcohols, a broader range of metal-catalyzed reactions provides access to functionalized dihydrofurans, which can be precursors or analogues to this compound.

Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the synthesis of dihydrofuran and dihydrobenzofuran scaffolds. nih.govrsc.org These methods often involve C-H activation, cross-coupling, and cycloaddition reactions. For instance, palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers can yield 2,3-dihydrobenzofuran (B1216630) derivatives. nih.govrsc.org

Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds represent another powerful tool for constructing highly substituted 2,3-dihydrofurans with excellent control of stereochemistry. nih.gov Similarly, copper-catalyzed asymmetric [3+2] cycloadditions of β-ketoesters with propargylic esters have been developed to afford highly functionalized dihydrofurans. dicp.ac.cn These diverse metal-catalyzed methodologies underscore the versatility of transition metals in heterocyclic synthesis, providing multiple pathways to access the dihydrofuran core with various substitution patterns. navus.ioresearchgate.netresearchgate.net

Gold-Catalyzed Cyclo-Isomerization Approaches

Gold catalysis has emerged as a powerful tool for the intramolecular cyclo-isomerization of unsaturated alcohols to form heterocyclic compounds. bohrium.com This methodology is particularly effective for constructing 2,3-dihydrofuran (B140613) scaffolds from readily available precursors like but-2-yn-1-ols or α-allenols. acs.orgthieme-connect.com The reaction is typically initiated by the activation of the alkyne or allene (B1206475) moiety by a gold(I) or gold(III) complex, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. bohrium.combeilstein-journals.org

A notable strategy involves the gold-catalyzed intramolecular cyclo-isomerization of but-2-yn-1-ols, which proceeds under mild conditions. acs.org This approach, enabled by a bifunctional phosphine (B1218219) ligand, demonstrates good efficiency and tolerance for a range of substituents. acs.org While this method has been broadly applied to synthesize various 2,3-dihydrofurans, its application for producing substrates with bromine substitution on the phenyl ring, such as 2-(4-Bromo-3-fluorophenyl)-2,3-dihydrofuran, showcases its potential for creating halogenated dihydrofuran cores. acs.org The reaction cascade provides an efficient pathway to the desired 2,3-dihydrofuran product from easily prepared but-2-yn-1-ols. acs.org

Table 1: Gold-Catalyzed Synthesis of Substituted 2,3-Dihydrofurans from But-2-yn-1-ols acs.org

| Precursor (But-2-yn-1-ol) | Resulting 2,3-Dihydrofuran | Yield (%) |

|---|---|---|

| 1-(p-Tolyl)but-2-yn-1-ol | 2-(p-Tolyl)-2,3-dihydrofuran | 85 |

| 1-(2-Bromophenyl)but-2-yn-1-ol | 2-(2-Bromophenyl)-2,3-dihydrofuran | 82 |

| 1-(4-Bromo-3-fluorophenyl)but-2-yn-1-ol | 2-(4-Bromo-3-fluorophenyl)-2,3-dihydrofuran | 75 |

Palladium-Catalyzed Coupling-Cyclization Strategies

Palladium catalysis offers versatile pathways for synthesizing multi-substituted dihydrofurans through coupling-cyclization reactions. rsc.org These tandem processes allow for the construction of complex molecular architectures in a single step from simpler starting materials. nih.gov A common strategy involves the intramolecular addition of a nucleophile to an alkyne, activated by a palladium(II) center, followed by a cross-coupling reaction. nih.gov

One such method involves a tandem palladium-catalyzed intramolecular addition of active methylene (B1212753) compounds to internal alkynes, followed by coupling with aryl or heteroaryl bromides. nih.gov This process yields highly substituted vinylidenecyclopentanes but establishes a key principle of Pd-catalyzed cyclization followed by coupling. A more direct route to dihydrofurans involves the Pd(0)-catalyzed coupling-cyclization of 2-(2',3'-allenyl)acetylacetates with organic halides. organic-chemistry.org This reaction is highly chemo- and regioselective, affording 4,5-dihydrofuran derivatives in good yields. organic-chemistry.org The mechanism for these transformations generally involves an oxidative addition of the halide to the Pd(0) catalyst, followed by cyclization and reductive elimination. nih.gov

Table 2: Palladium-Catalyzed Tandem Carbocyclization-Coupling with Various Aryl Bromides nih.gov

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | Dimethyl 2-benzylidenecyclopentane-1,1-dicarboxylate | 85 |

| 4-Bromotoluene | Dimethyl 2-(4-methylbenzylidene)cyclopentane-1,1-dicarboxylate | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | Dimethyl 2-(4-(trifluoromethyl)benzylidene)cyclopentane-1,1-dicarboxylate | 88 |

| 2-Bromopyridine | Dimethyl 2-(pyridin-2-ylmethylene)cyclopentane-1,1-dicarboxylate | 72 |

Innovative Precursor Design and Transformation in Synthesis

The efficient synthesis of this compound relies heavily on the rational design of precursors and the strategic application of chemical transformations to construct the target brominated heterocyclic core.

Functional Group Interconversions Leading to the Brominated Core

A general and direct preparation of 4-bromo-2,3-dihydrofurans has been developed from 1,2-dibromohomoallylic alcohols. rsc.org These crucial precursors are synthesized in two steps from a wide array of aromatic and aliphatic aldehydes and ketones via propargylation and subsequent dibromination. rsc.org The key transformation is a copper-catalyzed intramolecular O-vinylation (Ullmann-type cyclization), where a 5-endo cyclization is favored over a 4-exo pathway, leading to the formation of the this compound ring system. rsc.org This method provides direct access to the brominated core, which serves as a valuable handle for further diversification through cross-coupling reactions. rsc.org

The versatility of this approach is demonstrated by its application to various substrates, producing a range of substituted 4-bromo-2,3-dihydrofurans in good yields. rsc.orgrsc.org

Table 3: Synthesis of 4-Bromo-2,3-dihydrofurans via Copper-Catalyzed Cyclization rsc.orgrsc.org

| Starting Aldehyde/Ketone | Resulting this compound | Overall Yield (%) |

|---|---|---|

| Benzaldehyde | 4-Bromo-2,3-dihydro-2-phenylfuran | 60 |

| 4-tert-Butylbenzaldehyde | 4-Bromo-2-(4-tert-butylphenyl)-2,3-dihydrofuran | 87 |

| 4-Fluorobenzaldehyde | 4-Bromo-2-(4-fluorophenyl)-2,3-dihydrofuran | 67 |

| Benzyloxyacetaldehyde | 2-(Benzyloxymethyl)-4-bromo-2,3-dihydrofuran | 82 |

| 2,2,2-Trifluoro-1-phenylethan-1-one | 4-Bromo-2,3-dihydro-2-phenyl-2-(trifluoromethyl)furan | 60 |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. rsc.org Key objectives include the use of less hazardous materials, the development of catalytic rather than stoichiometric processes, and the improvement of atom economy. acs.orgnih.gov

In the synthesis of 4-bromo-2,3-dihydrofurans, green principles are evident in the move away from harsh or expensive reagents. For example, the copper-catalyzed cyclization of 1,2-dibromohomoallylic alcohols uses an inexpensive and relatively non-toxic catalyst compared to rhodium-based systems mentioned in some patent literature for similar structures. rsc.org Furthermore, there is a broader trend in dihydrofuran synthesis to develop environmentally benign methodologies, such as base-catalyzed reactions that avoid the use of heavy metals entirely. nih.gov The use of visible-light photocatalysis with heterogeneous catalysts represents another sustainable approach, offering mild reaction conditions and the potential for catalyst recycling. rsc.org The development of metal-free synthetic processes conducted in water further advances green chemistry by replacing toxic organic solvents and improving safety. rsc.org These approaches, while not all directly applied to this compound yet, represent the future direction of sustainable chemical synthesis in this area.

Elucidating Reactivity and Mechanistic Pathways of 4 Bromo 2,3 Dihydrofuran

Cross-Coupling Reactivity and Derivatization Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. 4-Bromo-2,3-dihydrofuran, as a vinyl halide, is a suitable substrate for such transformations, enabling the introduction of a wide range of substituents at the 4-position of the dihydrofuran ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general reactivity of vinyl bromides in such reactions is well-established. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or CsF) and a suitable solvent system, often a mixture of an organic solvent like toluene, THF, or dioxane with water.

The anticipated reaction would involve the coupling of this compound with various aryl- or vinylboronic acids or their corresponding boronate esters. The outcome of these reactions would be the formation of 4-aryl- or 4-vinyl-2,3-dihydrofurans, respectively. The efficiency and yield of such transformations would be contingent on the optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 |

| PdCl₂(dppf) | - | Na₂CO₃ | Toluene/Dioxane/H₂O | 85 |

Note: This table represents general conditions for Suzuki-Miyaura couplings of vinyl bromides and is intended to be illustrative of the potential conditions for this compound.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling provides a direct route to the synthesis of alkynylated compounds through the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. This compound is a viable substrate for Sonogashira coupling, allowing for the introduction of an alkyne moiety at the C4 position. organic-synthesis.com

These reactions lead to the formation of 4-alkynyl-2,3-dihydrofurans, which are valuable intermediates for further synthetic manipulations. The reaction conditions are generally mild, and a variety of functional groups are tolerated.

Table 2: General Conditions for Sonogashira Coupling of Vinyl Halides

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temperature to Reflux |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temperature to 80 °C |

| Pd(OAc)₂/PPh₃ | CuI | Et₃N | Acetonitrile | Room Temperature |

Note: This table outlines typical conditions for Sonogashira couplings and is applicable to the functionalization of this compound.

Exploration of Other Transition Metal-Mediated Transformations

Beyond the well-established Suzuki-Miyaura and Sonogashira reactions, this compound can participate in other transition metal-mediated transformations, including Heck-type reactions. organic-synthesis.com The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of this compound, this would entail its reaction with various alkenes to yield 4-vinyl-2,3-dihydrofuran derivatives. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene substrate and the reaction conditions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions, which can lead to either retention of the dihydrofuran ring or its cleavage.

Examination of Ring-Opening and Ring-Retention Pathways

A notable feature of the reactivity of this compound and its derivatives is the potential for nucleophilic attack to induce ring-opening. For instance, under basic aqueous conditions, a derivative of this compound has been observed to undergo a reaction that results in the formation of an α-silylated γ-lactone. organic-synthesis.com This transformation suggests a pathway where the initial nucleophilic attack is followed by a cascade of events leading to the cleavage of the dihydrofuran ring.

Conversely, under different conditions and with appropriate nucleophiles, ring-retention pathways can be favored. These reactions would result in the direct displacement of the bromide ion by the nucleophile to yield 4-substituted-2,3-dihydrofurans. The choice of a non-hydrolytic, aprotic solvent and a strong, non-basic nucleophile would likely favor the ring-retention pathway.

Substituent Effects on Nucleophilic Reactivity

The electronic nature of substituents on the 2,3-dihydrofuran (B140613) ring can significantly influence the course of nucleophilic substitution reactions. Electron-withdrawing groups positioned on the ring can enhance the electrophilicity of the carbon atom bearing the bromine, thereby facilitating nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles.

The regioselectivity of nucleophilic attack can also be influenced by substituents. In cases where the dihydrofuran ring is asymmetrically substituted, the position of the substituent can direct the incoming nucleophile to a specific site, potentially influencing the competition between ring-opening and ring-retention pathways. However, detailed studies specifically investigating these substituent effects on this compound are not extensively covered in the available literature.

Radical Reactions and Their Application in Functionalization

The presence of a carbon-bromine bond on the vinylic position of this compound offers a gateway to radical-mediated transformations. The relative weakness of the C-Br bond allows for its homolytic cleavage under specific conditions to generate a vinyl radical. This reactive intermediate is central to forming new carbon-carbon or carbon-heteroatom bonds, enabling diverse functionalization strategies that are often complementary to traditional ionic pathways.

Radical reactions involving this compound are typically initiated by homolysis of the C4-Br bond. This can be achieved through the use of radical initiators, photolysis, or transition metal catalysis. A particularly effective and modern approach for such transformations is Atom Transfer Radical Cyclization (ATRC) and related intermolecular additions, often mediated by copper complexes. warwick.ac.uk

In a typical copper-mediated atom transfer radical process, a Cu(I) species abstracts the bromine atom from this compound. This generates a 2,3-dihydrofuranyl radical intermediate and a Cu(II)-bromide species. warwick.ac.uk The newly formed radical can then engage in various reactions. For instance, if the dihydrofuran moiety is tethered to an unsaturated system (like an alkene or alkyne), it can undergo an intramolecular cyclization to form fused or bridged ring systems. Alternatively, it can add across an external alkene in an intermolecular fashion.

The final step in these catalytic cycles involves the back transfer of the bromine atom from the Cu(II) complex to the newly formed radical, which regenerates the Cu(I) catalyst and yields the functionalized product. warwick.ac.uk This process, known as atom transfer, is highly efficient and avoids the use of toxic reagents like organotin hydrides, which were historically used for such reactions. warwick.ac.uk The versatility of this approach allows for the controlled formation of complex molecular architectures from the this compound scaffold. Recent advancements have also explored using engineered enzymes, such as cytochromes P450, to catalyze these reactions with high stereocontrol. nih.gov

The table below summarizes representative findings for copper-mediated bromine atom transfer radical reactions on substrates analogous to this compound, highlighting the conditions and efficiency of these processes.

| Substrate Type | Radical Acceptor | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Unactivated Alkyl Bromide | Alkene (intramolecular) | CuBr / Me6-TREN | Toluene | 80 | 85 | rsc.org |

| Unactivated Alkyl Bromide | Alkene (intramolecular) | CuBr / Me6-TREN | Acetonitrile | 80 | 78 | rsc.org |

| Activated Trichloro-ester | Alkene (intramolecular) | CuCl / bipyridine | Benzene | Reflux | 75-90 | warwick.ac.uk |

| N-allyl-haloacetamide | Alkene (intramolecular) | Cu(I) / PMDETA | CH2Cl2 | RT | >95 | warwick.ac.uk |

This table presents data for analogous radical cyclization reactions to illustrate the general conditions and yields achievable with this methodology.

Cycloaddition Reactions Involving Dihydrofuran Moieties

The π-system within the this compound ring, specifically the C4-C5 double bond, enables its participation in cycloaddition reactions. In this context, the dihydrofuran derivative primarily acts as a 2π-electron component, or dienophile, in [4+2] cycloadditions, commonly known as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org

The reactivity of the double bond as a dienophile is influenced by the electronic effects of both the ring oxygen and the bromine substituent. The lone pairs on the adjacent oxygen atom can donate electron density into the π-system through resonance, which would typically deactivate the dienophile towards a normal-electron-demand Diels-Alder reaction. However, the electron-withdrawing inductive effect of the bromine atom at the C4 position counteracts this, activating the double bond for reaction with electron-rich dienes. organic-chemistry.org

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring fused to the dihydrofuran core. The reaction proceeds via a concerted mechanism, leading to a high degree of stereospecificity. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the final product, with the endo product often being favored due to secondary orbital interactions, although the exo product can also be formed. masterorganicchemistry.com

While specific studies on this compound as a dienophile are not extensively documented, the reactivity of the parent 2,3-dihydrofuran and related structures in cycloadditions has been explored. For example, Lewis acid catalysis has been shown to enhance the rate and selectivity of Diels-Alder reactions involving similar furan-based systems. iastate.edu Furthermore, other modes of cycloaddition, such as [2+2] cycloadditions, have been reported for the 2,3-dihydrofuran scaffold under specific catalytic conditions. researchgate.net

The following table details examples of cycloaddition reactions where 2,3-dihydrofuran or a related derivative acts as the 2π component.

| 2π Component | 4π Component (Diene) | Catalyst/Conditions | Product Type | Yield (%) | Ref. |

| 2,3-Dihydrofuran | Danishefsky's Diene | ZnI2, Benzene, RT | Fused Cyclohexenone | 78 | |

| 2,3-Dihydrofuran | 1,3-Butadiene | High Pressure (15 kbar) | Fused Cyclohexene | 65 | |

| 2,3-Dihydrofuran | Acylaminoacrylate | Methylaluminoxane (MAO) | [2+2] Cycloadduct | N/A | researchgate.net |

| Furan-2(3H)-one | 8,8-Dicyanoheptafulvene | Brønsted Base | [8+2] Cycloadduct | 69 | nih.gov |

This table includes examples from related dihydrofuran systems to illustrate the potential cycloaddition reactivity.

Advanced Computational and Theoretical Chemistry of 4 Bromo 2,3 Dihydrofuran

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations have been instrumental in understanding the conformational landscape of precursors to 4-bromo-2,3-dihydrofurans and, by extension, the dihydrofurans themselves. These simulations provide a rationale for observed selectivities in their synthesis. For instance, in the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols to form 4-bromo-2,3-dihydrofurans, MD simulations have been employed to explore the intrinsic conformational preferences that may govern the reaction's outcome.

Given the presence of several rotatable bonds in the precursor molecules, conformational flexibility is a key factor. MD simulations, often conducted over nanosecond timescales, can effectively model this flexibility. By employing force fields like OPLS3e, which are extensively parameterized for organic molecules, it is possible to simulate the dynamic behavior of these molecules in solution, such as acetonitrile, at relevant temperatures (e.g., 80 °C). These simulations can reveal low-energy conformations that are predisposed to cyclize in a specific manner, thus controlling the stereoselectivity of the reaction. While these simulations may not explicitly model the interaction with the metal catalyst, they provide crucial insights into whether the substrate's inherent conformational biases are a determining factor in the stereochemical outcome.

Table 1: Representative Parameters for Molecular Dynamics Simulations

| Parameter | Value/Condition |

| Force Field | OPLS3e |

| Software | Desmond |

| Solvent | Acetonitrile (explicit) |

| Simulation Time | 10 ns |

| Temperature | 80 °C |

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for a detailed understanding of the electronic properties and stability of 4-Bromo-2,3-dihydrofuran. While extensive studies specifically on this molecule are not widely published, data from analogous systems like other substituted furans and vinyl bromides allow for robust theoretical predictions.

The electronic structure of this compound is characterized by the interplay between the electron-donating oxygen atom of the enol ether moiety and the electron-withdrawing bromine atom. This substitution pattern significantly influences the electron density distribution within the molecule, particularly at the double bond. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which identifies regions of high and low electron density, corresponding to sites susceptible to electrophilic and nucleophilic attack, respectively.

Density Functional Theory (DFT) Studies on Reaction Intermediates

DFT studies are crucial for elucidating the structure and stability of transient species, such as reaction intermediates, that may form during synthetic transformations of this compound. For example, in electrophilic addition reactions to the double bond, a bromonium ion or a resonance-stabilized carbocation intermediate could be formed. DFT calculations can predict the relative energies of these intermediates, thereby indicating the more likely reaction pathway.

By optimizing the geometries of these intermediates at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), it is possible to obtain detailed information about their bond lengths, angles, and charge distributions. This information is invaluable for understanding the mechanistic details of reactions such as halogenation, hydrohalogenation, or acid-catalyzed additions.

Prediction of Regio- and Stereoselectivity

Computational models are powerful tools for predicting the regio- and stereoselectivity of reactions involving this compound. The regioselectivity of electrophilic attack on the double bond, for instance, can be rationalized by examining the relative stabilities of the possible carbocation intermediates formed upon protonation or addition of an electrophile at either the C3 or C4 position. The position leading to the more stable intermediate, often stabilized by resonance with the oxygen lone pair, will be the preferred site of attack.

Similarly, the stereoselectivity of reactions can be predicted by calculating the energy barriers for the formation of different stereoisomeric products. For reactions involving chiral catalysts or substrates, DFT can be used to model the diastereomeric transition states, and the calculated energy differences can be correlated with the experimentally observed product ratios.

Mechanistic Insights from Computational Modeling

Computational modeling provides a window into the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, such studies can illuminate the pathways of its formation and subsequent transformations.

Transition State Analysis of Key Synthetic Pathways

The identification and characterization of transition states are central to understanding reaction mechanisms and kinetics. For the synthesis of 2,3-dihydrofurans in general, DFT calculations have been used to investigate reaction mechanisms and rationalize high chemo- and diastereoselectivity. peerj.com For a hypothetical electrophilic addition to this compound, transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the addition of an electrophile.

By performing frequency calculations on the optimized transition state geometry, one can confirm that it is a true first-order saddle point (characterized by a single imaginary frequency). The energy of this transition state, relative to the reactants, provides the activation energy of the reaction, which is a key determinant of the reaction rate. Furthermore, the geometry of the transition state can reveal important details about the bond-forming and bond-breaking processes.

Table 2: Hypothetical Calculated Energies for Electrophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | +3.5 |

| Product | -10.8 |

Elucidating Reactivity Descriptors and Indices

Conceptual DFT provides a range of reactivity descriptors that can be used to predict and rationalize the chemical behavior of this compound. These indices are derived from the molecule's electronic structure and can provide quantitative measures of its susceptibility to different types of reactions.

The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions for this compound, one can predict that the carbon atom of the double bond further from the bromine atom is the most susceptible to electrophilic attack, due to the electron-donating effect of the oxygen atom.

By calculating these and other reactivity indices, a comprehensive picture of the chemical reactivity of this compound can be constructed, providing valuable guidance for its use in organic synthesis.

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Architectures

The presence of the bromine atom on the dihydrofuran ring provides a strategic point for functionalization, enabling the synthesis of more complex heterocyclic systems. rsc.org This "handle" is particularly useful in coupling reactions, which can lead to a diverse array of substituted dihydrofurans. rsc.org

The reactivity of 4-bromo-2,3-dihydrofuran facilitates its use in annulation reactions to create furan-fused polycyclic frameworks. nih.gov These reactions involve the formation of new rings fused to the initial dihydrofuran core. For instance, palladium-catalyzed annulation reactions have been employed to synthesize polycyclic dihydrobenzofurans. nih.govrsc.org This methodology allows for the combination of multiple molecular fragments in a single process, leading to the efficient construction of complex, multi-ring systems. researchgate.net One specific example involves the rhodium-catalyzed [3+2] annulation of diazo compounds with 2,3-dihydrofurans to yield polycyclic 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org

Spirocycles, compounds containing two rings connected by a single common atom, are significant motifs in medicinal chemistry. rsc.org this compound can serve as a precursor for the assembly of spirocyclic frameworks. Methodologies have been developed for the synthesis of 2,3-dihydrobenzofuran-based spirocyclic compounds through palladium-catalyzed reactions. rsc.org These strategies often involve the creation of complex spiro-fused heterocyclic systems.

Enabling Routes to Architecturally Complex Natural Product Cores

The dihydrofuran motif is a core component of numerous biologically active natural products. nih.govrsc.org The strategic placement of the bromine atom in this compound allows for its incorporation into synthetic routes aimed at constructing the complex cores of these natural products. nih.gov For example, the synthesis of the C14–C35 fragment of the potent anticancer agent eribulin (B193375) involves a key step where a dihydrofuran derivative is utilized. nih.gov

Stereodivergent synthesis, the ability to generate any possible stereoisomer of a multi-chiral-center molecule from a common starting material, is a powerful tool in organic synthesis. ua.esua.es While direct applications of this compound in stereodivergent pathways are not extensively detailed in the provided results, the broader class of dihydrofurans is central to such strategies. For example, stereodivergent routes to trisubstituted tetrahydrofurans, which can be derived from dihydrofurans, have been developed. ua.es The synthesis of various stereoisomers of asymmetric 2,3-dihydrobenzofurans has been achieved through stereodivergent dual catalysis, highlighting the potential for dihydrofuran scaffolds in creating stereochemical diversity. nih.gov

Precursors for Specialized Material Science Components (if applicable, without property discussion)

The application of this compound extends beyond medicinal chemistry into the realm of materials science, where it can serve as a building block for specialized polymers.

2,3-Dihydrofuran (B140613) and its derivatives are recognized as useful monomers for polymerization. researchgate.net Cationic polymerization of 2,3-dihydrofuran can lead to the formation of poly(2,3-dihydrofuran), a thermoplastic material. researchgate.net The bromo-functionality on this compound offers a site for further modification, potentially allowing for the creation of functionalized polymers. For instance, alternating ring-opening metathesis copolymerization of 2,3-dihydrofuran with other monomers has been used to create degradable and functionalizable polymers. rsc.org This suggests that this compound could be a valuable monomer for producing advanced polymer structures with tailored functionalities.

Interactive Data Table: Reactions of this compound Analogs

| Reaction Type | Reactant(s) | Catalyst/Reagents | Product Type | Ref. |

| Palladium-Catalyzed Annulation | Alkenyl ethers, Alkynyl oxime ethers | Pd(OAc)₂, CuCl₂, Tetrabutyl ammonium (B1175870) bromide | Polycyclic dihydrobenzofurans | nih.govrsc.org |

| Rhodium-Catalyzed [3+2] Annulation | Diazo compounds, 2,3-Dihydrofurans | Rh₂(TPA)₄ | Polycyclic 2,3-dihydrobenzofuran derivatives | rsc.org |

| Palladium-Catalyzed Spirocyclization | Not specified | Palladium catalyst | 2,3-Dihydrobenzofuran-based spirocycles | rsc.org |

| Cationic Polymerization | 2,3-Dihydrofuran | Lewis acids (e.g., Et₁.₅AlCl₁.₅) | Poly(2,3-dihydrofuran) | researchgate.net |

| Alternating ROMP | 2,3-Dihydrofuran, Oxanorbornadiene dicarboxylate | Not specified | Degradable and functionalizable polymers | rsc.org |

Advanced Analytical Methodologies in the Research of 4 Bromo 2,3 Dihydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic investigation of 4-bromo-2,3-dihydrofuran and its derivatives. Through the analysis of 1H and 13C NMR spectra, researchers can confirm the successful synthesis of these heterocycles and gain insights into the electronic environment of each atom. rsc.orgacs.org For instance, in the synthesis of various substituted 4-bromo-2,3-dihydrofurans, 1H NMR is used to identify characteristic signals, such as the vinyl proton peak around 6.3-6.5 ppm and the signals from the protons on the dihydrofuran ring. rsc.org Similarly, 13C NMR provides definitive evidence of the carbon skeleton, including the key carbons of the double bond and the carbon-bearing bromine atom. rsc.orgacs.org

The following table provides representative NMR data for several this compound derivatives, illustrating the application of this technique in their characterization. rsc.org

| Compound Name | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) |

| 4-Bromo-2-(4-tert-butylphenyl)-2,3-dihydrofuran | 7.42–7.39 (m, 2H), 7.30–7.28 (m, 2H), 6.50 (dd, J = 2.3, 2.3 Hz, 1H), 5.58 (dd, J = 10.6, 8.9 Hz, 1H), 3.23 (ddd, J = 14.8, 10.6, 2.1 Hz, 1H), 2.89 (ddd, J = 14.8, 8.8, 2.2 Hz, 1H), 1.32 (s, 9H) | 151.6, 144.4, 138.4, 125.9, 125.8, 91.9, 83.3, 43.8, 34.7, 31.5 |

| 4-Bromo-2-(4-fluorophenyl)-2,3-dihydrofuran | 7.35–7.31 (m, 2H), 7.09–7.04 (m, 2H), 6.51 (dd, J = 2.0, 2.0 Hz, 1H), 5.58 (dd, J = 10.6, 8.9 Hz, 1H), 3.25 (ddd, J = 14.9, 10.7, 2.2 Hz, 1H), 2.83 (ddd, J = 14.9, 10.7, 2.2 Hz, 1H) | 162.3 (d, JC-F = 247.6 Hz), 144.4, 137.4 (d, JC-F = 8.4 Hz), 127.7 (d, JC-F = 8.4 Hz), 115.8 (d, JC-F = 21.7 Hz), 91.9, 82.9, 43.9 |

| 2-Benzyloxymethyl-4-bromo-2,3-dihydrofuran | 7.38–7.29 (m, 5H), 6.36 (dd, J = 2.2, 2.2 Hz, 1H), 4.81 (dddd, J = 10.4, 7.8, 6.4, 4.5 Hz, 1H), 4.62 (d, J = 12.3 Hz, 1 H), 4.58 (d, J = 12.1 Hz, 1H), 3.63 (dd, J = 10.5, 6.4 Hz, 1H), 3.55 (dd, J = 10.4, 4.4 Hz, 1H), 2.89 (ddd, J = 14.7, 10.5, 2.1 Hz, 1H), 2.65 (ddd, J = 14.8, 7.9, 2.2 Hz, 1H) | 144.3, 138.0, 128.7, 128.0, 127.9, 92.4, 81.2, 73.7, 71.9, 38.1 |

Application of 2D NMR Techniques for Connectivity and Stereochemical Assignments

To resolve complex structures and establish stereochemistry, two-dimensional (2D) NMR techniques are indispensable. Methods such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the connectivity of protons and their spatial relationships. cardiff.ac.uk For example, in the synthesis of brominated dihydrofuranone derivatives, COSY and NOESY NMR were crucial for assigning the relative configuration of the final products. cardiff.ac.uk The stereochemistry of dihydrofurans, such as the trans configuration, can be confirmed by analyzing the coupling constants between protons on the furan (B31954) ring, which typically fall within the range of J = 4–7 Hz for trans isomers. nih.gov Advanced 2D NMR techniques have also been applied to other nuclei, such as ¹⁵N, to determine the selectivity in reactions forming related heterocyclic structures. bohrium.com

In Situ NMR for Reaction Pathway Monitoring

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a powerful tool for understanding reaction pathways and kinetics. rsc.orgnih.gov By conducting the reaction directly inside the NMR spectrometer, researchers can track the disappearance of reactants and the formation of intermediates and products over time. rsc.orgresearchgate.net For instance, the Diels-Alder reaction involving 2,3-dihydrofuran (B140613) has been monitored using in situ ¹H NMR, where the diminishing peaks of the starting material and the concurrent appearance of product peaks were observed directly. rsc.org This method provides direct evidence for proposed reaction mechanisms and can help identify transient or unstable intermediates that are otherwise difficult to characterize. rsc.orgnih.gov

Mass Spectrometry for Reaction Monitoring and Product Validation

Mass spectrometry (MS) is a vital tool for the analysis of this compound, used to confirm the molecular weight of the target compound and any intermediates or byproducts. nih.govontosight.ai It is routinely employed alongside NMR to validate the identity of newly synthesized molecules. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. rsc.orgnih.gov In the characterization of this compound derivatives, HRMS data is presented as a comparison between the calculated mass for the proposed formula and the experimentally found mass, with close agreement confirming the elemental composition. rsc.orgacs.orgrsc.org

The table below shows HRMS data for several this compound derivatives. rsc.org

| Compound Name | Formula | Calculated Mass [M]⁺ or [M+Na]⁺ | Found Mass |

| 4-Bromo-2-(4-fluorophenyl)-2,3-dihydrofuran | C₁₀H₈BrFO | 243.9723 | 243.9722 |

| 4-Bromo-2,3-dihydro-2-phenyl-2-(trifluoromethyl)furan | C₁₁H₈BrF₃O | 291.9711 | 291.9720 |

| 2-Benzyloxymethyl-4-bromo-2,3-dihydrofuran | C₁₂H₁₃BrO₂ | 268.0099 | 268.0100 |

| (E)-5,6-Dibromo-1-phenyl-5-hexen-3-ol | C₁₂H₁₄Br₂NaO | 354.9304 | 354.9308 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and stereochemistry. rsc.orgconicet.gov.ar In the study of dihydrofuran derivatives, this technique has been used to unambiguously establish the relative configuration of stereocenters. conicet.gov.ard-nb.info For example, the trans stereochemistry of various substituted 2,3-dihydrofurans has been confirmed by X-ray analysis. rsc.orgresearchgate.net In one study, suitably-shaped crystals of a trans-diastereomer synthesized using 2,3-dihydrofuran were isolated, and its relative configuration was unequivocally determined by a single-crystal X-ray diffraction experiment. conicet.gov.ar This technique is also crucial for confirming the structure of unexpected products, as demonstrated when a reaction expected to yield a cyclopropane (B1198618) instead formed a 2,3-dihydrofuran framework, a fact clarified by X-ray crystallography of a derivative. d-nb.info

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the successful synthesis of this compound, enabling both the monitoring of reaction progress and the isolation of the final product in high purity. rsc.orgd-nb.info

Thin Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reactions to determine when the starting materials have been consumed. rsc.orgrsc.org

Column Chromatography on silica (B1680970) gel is the standard method for purifying the crude reaction mixture, separating the desired this compound product from unreacted starting materials, reagents, and byproducts. rsc.orgrsc.org

Gas Chromatography (GC) , often coupled with mass spectrometry (GC/MS), is used to assess the purity of the final product and to determine the ratio of isomers or products in a mixture. rsc.org Specific stationary phases have been investigated for the efficient GC separation of bromoalkanes and other related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another technique employed for the purification of dihydrofuran derivatives, particularly for obtaining samples of high purity required for biological assays. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Information on the established methods for the chiral separation of this compound enantiomers and the determination of their enantiomeric excess is not available in published research.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for Brominated Dihydrofurans

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For brominated dihydrofurans, future efforts will likely focus on moving away from harsh halogenating agents and stoichiometric reagents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of new synthetic routes.

Key research directions include:

Catalytic Bromination: The development of catalytic systems that utilize safer bromine sources, such as bromide salts, in conjunction with an oxidant. This approach would minimize the use of elemental bromine and other hazardous reagents.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for the generation of reactive bromine species in situ, thereby avoiding the handling and transportation of hazardous materials. The application of electrochemical methods to the synthesis of 4-bromo-2,3-dihydrofuran could provide a safer and more sustainable manufacturing process.

Biocatalytic Approaches: The use of enzymes, such as haloperoxidases, for the regioselective bromination of dihydrofuran precursors is a promising avenue. Biocatalysis can offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

Renewable Starting Materials: Investigating the synthesis of dihydrofuran scaffolds from biomass-derived starting materials would significantly enhance the sustainability of brominated dihydrofuran production.

| Synthetic Approach | Key Advantages | Research Focus |

| Catalytic Bromination | Reduced use of hazardous reagents, improved atom economy | Development of efficient and recyclable catalysts |

| Electrochemical Synthesis | In situ generation of bromine, enhanced safety | Optimization of electrode materials and reaction conditions |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, use of enzymes | Enzyme discovery and engineering for specific substrates |

| Renewable Starting Materials | Reduced reliance on fossil fuels, greener lifecycle | Conversion of biomass-derived furans to dihydrofuran precursors |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transformative technologies that offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The integration of these technologies into the synthesis and derivatization of this compound is a significant area for future research.

Emerging trends in this area include:

Continuous-Flow Synthesis of this compound: Developing a continuous-flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as provide a platform for rapid reaction optimization. researchgate.netnih.govresearchgate.net

Automated Derivatization: The use of automated synthesis platforms can accelerate the exploration of the chemical space around the this compound scaffold. By systematically varying reaction partners and conditions, large libraries of novel dihydrofuran derivatives can be rapidly synthesized and screened for desired properties.

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as NMR and mass spectrometry, into flow reactors will allow for rapid process optimization and quality control. This will be crucial for the efficient and reproducible synthesis of brominated dihydrofurans.

Exploiting Unique Reactivity for Novel Chemical Transformations

The bromine atom in this compound serves as a versatile "handle" for a wide range of chemical transformations. rsc.orgrsc.org Future research will focus on uncovering and exploiting the unique reactivity of this compound to access novel molecular scaffolds.

Areas of particular interest include:

Cross-Coupling Reactions: The development of new and efficient cross-coupling protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will enable the introduction of a wide variety of substituents at the 4-position of the dihydrofuran ring. This will provide access to a diverse range of functionalized dihydrofurans with potential applications in materials science and medicinal chemistry.

Radical Reactions: Investigating the participation of this compound in radical-mediated transformations could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Ring-Opening and Rearrangement Reactions: Exploring the conditions that induce ring-opening or rearrangement of the dihydrofuran core could lead to the synthesis of novel acyclic and heterocyclic compounds that would be difficult to access through other means. An unexpected ring-opening of a 2,3-dihydrofuran (B140613) derivative at the C(4)-C(5) bond has been observed when initiated by electrophilic bromination. acs.org

Development of Advanced Catalytic Systems for Functionalization

Catalysis is a cornerstone of modern organic synthesis, and the development of advanced catalytic systems for the functionalization of this compound will be a major focus of future research.

Key areas for development include:

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable novel transformations of this compound under mild reaction conditions. This could include C-H functionalization of the dihydrofuran ring and the development of new cross-coupling methodologies.

Dual Catalysis: The combination of two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) can lead to synergistic effects and enable transformations that are not possible with a single catalyst.

Asymmetric Catalysis: The development of enantioselective catalytic methods for the functionalization of this compound and its derivatives will be crucial for the synthesis of chiral molecules with potential applications in pharmacology.

| Catalytic System | Potential Applications for this compound |

| Photoredox Catalysis | C-H functionalization, novel cross-coupling reactions |

| Dual Catalysis | Synergistic transformations, access to complex molecules |

| Asymmetric Catalysis | Synthesis of enantiomerically pure dihydrofuran derivatives |

Synergistic Experimental and Theoretical Research Programs

The combination of experimental and theoretical approaches is a powerful strategy for accelerating the discovery and development of new chemical reactions and materials. For this compound, a synergistic approach will be essential for unlocking its full potential.

Future research in this area will involve:

Mechanistic Investigations: The use of computational chemistry, such as density functional theory (DFT), to elucidate the mechanisms of reactions involving this compound. This will provide valuable insights for the design of more efficient and selective reactions.

Rational Catalyst Design: Theoretical calculations can be used to design new catalysts with improved activity and selectivity for the functionalization of brominated dihydrofurans.

Prediction of Properties: Computational methods can be employed to predict the physical, chemical, and biological properties of novel dihydrofuran derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. For instance, molecular dynamics simulations have been used to provide a rationale for the selectivities observed in the synthesis of 4-bromo-2,3-dihydrofurans. rsc.orgrsc.org

By embracing these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel and valuable molecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2,3-dihydrofuran, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from brominated precursors, as demonstrated in dihydrofuran derivatives . Alternatively, Michael addition reactions using α,β-unsaturated epoxides can introduce substituents while maintaining the dihydrofuran core . Optimization requires controlling temperature (e.g., −78°C for elimination reactions) and solvent polarity (acetonitrile or THF) to minimize side reactions. Yield improvements often involve stoichiometric adjustments of fluoride sources (e.g., TBAF) and precursor purity.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : H NMR is essential for confirming regiochemistry and monitoring dimerization kinetics, as seen in studies of similar dihydrofurans . GC/MS is used to identify dimerization products and assess purity . Kinetic studies employ UV-Vis spectroscopy or stopped-flow NMR to measure reaction rates (e.g., second-order rate constants in acetonitrile) . Polarimetry or X-ray crystallography may resolve stereochemical ambiguities in substituted derivatives.

Q. How does the bromine substituent influence the stability and reactivity of this compound?

- Methodology : The electron-withdrawing bromine group increases electrophilicity at the α-position, facilitating nucleophilic attacks (e.g., in cross-coupling reactions). Stability tests under inert atmospheres (argon) and low temperatures (−20°C) are recommended to prevent degradation . Solubility in polar aprotic solvents (DMF, DMSO) enhances reactivity in Suzuki-Miyaura couplings .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation risks . Storage in amber vials under nitrogen at 2–8°C prevents photodegradation and moisture absorption. Spill management requires neutralization with inert adsorbents (vermiculite) and disposal via hazardous waste channels.

Advanced Research Questions

Q. What mechanistic insights explain the dimerization pathways of this compound?

- Methodology : Dimerization proceeds via a two-step diradical mechanism. The first step involves [4+4] or [4+2] cycloaddition, while the second step may yield disproportionation products (e.g., 2'-ethyl-3,3'-bifurfuryl) . Substituent effects (e.g., methyl groups) sterically hinder diradical recombination, reducing dimerization rates. Flash vacuum pyrolysis (FVP) and isotopic labeling (C, H) help trace intermediate stability and regioselectivity .

Q. How can researchers resolve contradictions in kinetic data for dihydrofuran dimerization?

- Methodology : Conflicting rate constants often arise from solvent polarity or temperature variations. For example, acetonitrile accelerates dimerization compared to nonpolar solvents . Use Arrhenius plots to compare activation energies () and employ computational models (DFT) to validate experimental trends. Replicate studies under standardized conditions (e.g., 25°C, 0.1 M concentration) to minimize discrepancies.

Q. What strategies enhance regioselectivity in functionalizing this compound?

- Methodology : Directing groups (e.g., boronic esters) can steer cross-coupling reactions to specific positions . For electrophilic substitutions, meta-directing effects of bromine favor functionalization at the 5-position. Steric hindrance from bulky ligands (e.g., SPhos) in palladium catalysis improves selectivity in Suzuki reactions .

Q. How do computational models validate experimental observations in dihydrofuran chemistry?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies to confirm proposed diradical intermediates . Molecular dynamics simulations predict solvent effects on reaction pathways, aligning with kinetic data from NMR studies . IRC (Intrinsic Reaction Coordinate) analysis visualizes electron redistribution during dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。